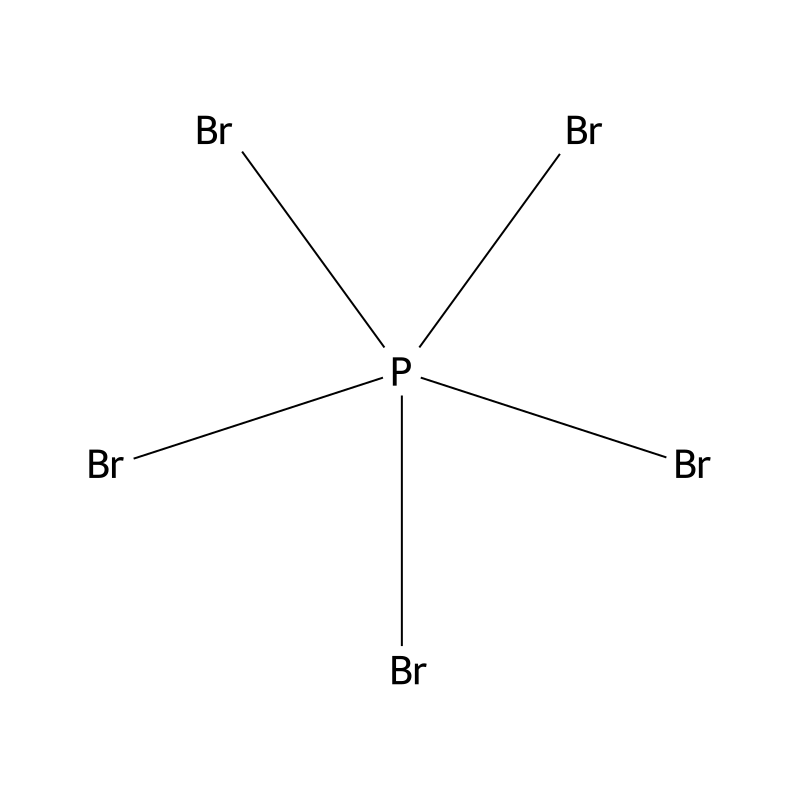

Phosphorus pentabromide

Br5P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Br5P

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphorus pentabromide (CAS 7789-69-7) is a reactive, yellow crystalline solid utilized in organic synthesis as a powerful brominating agent.[1] Structurally, it exists as an ionic salt, [PBr4]+Br⁻, in the solid state.[2] This physical form and its distinct reactivity profile, particularly in the conversion of alcohols and carboxylic acids to their corresponding bromides and the transformation of ketones into gem-dibromides, differentiate it from other common brominating agents.[3][4] Its utility is centered on applications where its high reactivity and solid nature provide specific advantages in process control and reaction outcomes.

Direct substitution of Phosphorus pentabromide with seemingly similar halides is often unfeasible due to fundamental differences in reactivity and function. Phosphorus pentachloride (PCl5), for instance, is a chlorinating agent and will not yield the desired brominated products. Phosphorus tribromide (PBr3) has a different reaction scope; while it effectively converts primary and secondary alcohols to alkyl bromides, it is generally ineffective for converting ketones into gem-dibromides, a key application of PBr5.[5][6] Furthermore, PBr5 is particularly effective for brominating sterically hindered alcohols or those deactivated by electron-withdrawing groups, where PBr3 may show limited reactivity.[5] The solid state of PBr5 also presents different handling, dosing, and solubility characteristics compared to liquid PBr3, making them non-interchangeable in many process setups.

Unique Efficacy in Converting Ketones to gem-Dibromides

Phosphorus pentabromide is a specialized reagent for the conversion of ketones into gem-dibromides, a transformation not readily achieved with more common brominating agents like Phosphorus tribromide (PBr3).[7] While PBr3 is standard for converting alcohols to alkyl bromides, its reactivity profile does not typically extend to the deoxygenative dibromination of ketones.[3] PBr5, however, facilitates this specific conversion, making it the indicated reagent for synthetic routes requiring gem-dibromoalkane intermediates from ketone precursors.[7]

| Evidence Dimension | Substrate Transformation Scope |

| Target Compound Data | Effectively converts ketones to gem-dibromides. |

| Comparator Or Baseline | Phosphorus tribromide (PBr3) is generally not used for and is largely ineffective at converting ketones to gem-dibromides. |

| Quantified Difference | Qualitative difference in synthetic utility; PBr5 enables a reaction class that PBr3 does not. |

| Conditions | Standard organic synthesis conditions. |

For synthetic routes requiring the specific conversion of a ketone to a gem-dibromide, PBr5 is a necessary reagent, as common substitutes like PBr3 are unsuitable for this purpose.

Processability Advantage: Defined Thermal Decomposition Threshold

Phosphorus pentabromide exhibits a clear thermal decomposition point, dissociating into Phosphorus tribromide (PBr3) and elemental bromine (Br2) at temperatures above 100 °C.[3][7] This contrasts with the higher thermal stability of analogs like Phosphorus pentachloride (PCl5). This defined temperature threshold is a critical process parameter, allowing for controlled use in reactions below 100 °C and providing a predictable limit for thermal excursions. The solid nature of PBr5 at room temperature also offers handling and dosing advantages over liquid reagents like PBr3, particularly in automated or large-scale reactor charging.

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | Decomposes above 100 °C |

| Comparator Or Baseline | Phosphorus pentachloride (PCl5) is more thermally stable. Phosphorus tribromide (PBr3) is a liquid with a boiling point of 173.2 °C. |

| Quantified Difference | PBr5 has a significantly lower decomposition temperature than the boiling point of PBr3. |

| Conditions | Standard atmospheric pressure. |

Knowledge of the specific decomposition temperature allows for precise process control, enhancing safety and preventing the formation of undesired byproducts (PBr3 and Br2) in temperature-sensitive reactions.

Effective Bromination of Sterically Hindered and Deactivated Alcohols

In the conversion of alcohols to alkyl bromides, PBr5 demonstrates superior efficacy for substrates that are challenging for PBr3. This includes alcohols that are sterically hindered or those deactivated by nearby electron-withdrawing groups, such as polyfluoroalcohols.[7] While PBr3 is a common choice for simple primary and secondary alcohols, its SN2-based mechanism can be slow or ineffective with sterically demanding substrates.[3] The higher reactivity of PBr5 makes it a more reliable choice for ensuring complete conversion in these difficult cases, justifying its selection for complex syntheses where yield and reaction completion are critical.

| Evidence Dimension | Reactivity with Challenging Alcohols |

| Target Compound Data | Incredibly effective for alcohols that do not easily react with PBr3, such as structurally hindered and deactivated alcohols. |

| Comparator Or Baseline | Phosphorus tribromide (PBr3) is less effective or unreactive with sterically hindered or deactivated alcohols. |

| Quantified Difference | Qualitative but critical difference in substrate scope, enabling reactions that are otherwise unfeasible with the common alternative. |

| Conditions | Organic synthesis conditions for alcohol bromination. |

For complex molecular scaffolds with hindered or electronically deactivated hydroxyl groups, PBr5 provides a viable route to the corresponding bromide where the more common and less expensive PBr3 would likely fail.

Synthesis of gem-Dibromoalkanes for Pharmaceuticals and Agrochemicals

Where a synthetic route requires the conversion of a ketone to a gem-dibromide, PBr5 is the indicated reagent. This transformation is a key step in building complex carbon skeletons where the gem-dibromo group can be further functionalized, for example, in the synthesis of certain alkynes or modified carbonyl compounds.[7]

Bromination of Advanced, Sterically Complex Alcohols

In multi-step syntheses of complex molecules, such as natural products or advanced materials, a hydroxyl group may be located in a sterically crowded environment. For these substrates, PBr5 provides the necessary reactivity to achieve high-yield conversion to the alkyl bromide where PBr3 would be ineffective.[7]

Conversion of Carboxylic Acids to Acyl Bromides

PBr5 is used for the direct conversion of carboxylic acids into highly reactive acyl bromides.[3] These intermediates are valuable in various subsequent reactions, including the Hell-Volhard-Zelinsky reaction for alpha-bromination or for the synthesis of esters and amides under specific conditions.[4]

Physical Description

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive